molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No.: B1595787
CAS No.: 6943-73-3
M. Wt: 244.08 g/mol
InChI Key: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis

The primary significance of N-(3-Bromo-4-methoxyphenyl)acetamide in contemporary organic synthesis lies in its function as a readily available starting material. It is a key intermediate in the synthesis of 3-amino-4-methoxyacetanilide, a compound of great importance in the manufacturing of disperse dyes. google.comglobethesis.comgoogle.com Disperse dyes, such as C.I. Disperse Blue 79, are widely used for coloring synthetic fibers like polyester (B1180765) and acetate. google.com The demand for these dyes in the textile industry drives the need for efficient and scalable production methods for their precursors, including this compound.

Beyond the realm of dyes, this compound also appears as an intermediate in the synthesis of potentially bioactive molecules for the pharmaceutical industry. vianachem.com Its structural motifs are found in various compounds explored in drug discovery programs, highlighting its utility in medicinal chemistry.

Historical Trajectories and Initial Research Discoveries

A plausible and historically practiced method for the synthesis of this compound would involve a multi-step process starting from a more basic raw material like p-nitrochlorobenzene. This process would likely include bromination, etherification to introduce the methoxy (B1213986) group, and reduction of the nitro group to an amine, followed by acetylation to form the final acetamide (B32628). A Chinese patent describes a similar industrial preparation method for the related compound 3-bromo-4-methoxyaniline (B105698), which would be the immediate precursor to this compound via acetylation.

Evolving Research Paradigms and Future Directions

Current and future research involving this compound is primarily focused on optimizing its synthesis and its utilization in novel applications. The development of more efficient, cost-effective, and environmentally friendly synthetic routes is a continuous goal. This includes exploring new catalysts and reaction conditions to improve yield and reduce waste.

The compound's role as a precursor to bioactive molecules suggests that future research will likely involve its incorporation into a wider range of pharmaceutical candidates. Researchers may explore its use in the synthesis of new classes of drugs, leveraging the unique substitution pattern of the aromatic ring. Furthermore, its application in the development of new materials, such as functional polymers or organic electronics, could be an emerging area of investigation. The versatility of the bromo and methoxy functional groups allows for a variety of cross-coupling and other transformation reactions, opening up possibilities for creating novel molecular architectures.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6943-73-3
Molecular Formula C9H10BrNO2 sigmaaldrich.com
Molecular Weight 244.09 g/mol
Appearance Powder sigmaaldrich.com
Melting Point 111-115 °C sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com

Table 2: Components in a Plausible Synthesis of this compound

Compound NameRole
3-Bromo-4-methoxyanilinePrecursor
Acetic Anhydride (B1165640)Acetylating Agent
Acetic AcidSolvent/Catalyst

Properties

IUPAC Name

N-(3-bromo-4-methoxyphenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989280
Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-73-3
Record name NSC54782
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Record name N-(3-Bromo-4-methoxyphenyl)ethanimidic acid
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Record name N-(3-bromo-4-methoxyphenyl)acetamide
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Synthetic Methodologies for N 3 Bromo 4 Methoxyphenyl Acetamide

Established Synthetic Routes and Mechanistic Investigations

Traditional synthetic routes form the bedrock of producing N-(3-Bromo-4-methoxyphenyl)acetamide. These methods typically involve the preparation of a substituted aniline (B41778) followed by an acylation reaction.

The most direct synthesis of this compound involves the acylation of 3-bromo-4-methoxyaniline (B105698). This reaction is a type of nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride.

The optimization of aniline acylation is crucial for achieving high yields and purity. Key factors influencing the reaction include the choice of catalyst, solvent, and reaction temperature. researchgate.net While the reaction can proceed without a catalyst, acidic or basic catalysts are often employed to increase the reaction rate. For instance, a mesoporous polyaniline-supported silver nanoparticle catalyst (mPANI/Ag) has been studied for the acylation of amines, with optimal yields achieved under solvent-free conditions at 140°C. researchgate.net In the absence of a catalyst, the conversion of aniline to acetanilide (B955) can be very low. researchgate.net

The choice of solvent also plays a significant role. Solvents ranging from acetonitrile (B52724) to dichloromethane (B109758) have been investigated, with solvent-free conditions often being a focus for greener synthesis. researchgate.net The selectivity of acylation is generally high for the amino group in anilines, as it is a stronger nucleophile than the aromatic ring, thus preventing competitive ring acylation under typical conditions.

Table 1: Optimization of Aniline Acylation Conditions

Reactant Acylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Aniline Acetic Acid mPANI/Ag None (Solvent-free) 140 >95 researchgate.net
Aniline Acetic Acid None Dichloromethane Reflux <5 researchgate.net
2,5-dibromoaniline Acetic Anhydride H₂SO₄ (catalytic) Acetonitrile 60 78 mdpi.comresearchgate.net
Hydrocinnamic acid Benzylamine Boric Acid None (Solvent-free) N/A High semanticscholar.orgacs.org

The availability of the key intermediate, 3-bromo-4-methoxyaniline, is critical. synquestlabs.comnih.gov Reports indicate that this precursor is not readily synthesized and requires multi-step procedures, which have been developed to meet industrial production needs. google.com

One common industrial method starts with p-fluoronitrobenzene. google.comgoogle.com This process involves three main steps:

Bromination: p-Fluoronitrobenzene is reacted with a brominating agent, such as N-bromosuccinimide or bromine, in a solvent like acetic acid to produce 3-bromo-4-fluoronitrobenzene. google.comgoogle.com

Etherification (Methoxylation): The resulting compound undergoes a nucleophilic aromatic substitution reaction where the fluorine atom is replaced by a methoxy (B1213986) group using sodium methoxide. This step yields 3-bromo-4-methoxynitrobenzene.

Nitro Reduction: The nitro group of 3-bromo-4-methoxynitrobenzene is reduced to an amino group. Common reducing agents for this transformation include sodium sulfide (B99878) (Na₂S) or stannous chloride (SnCl₂). google.com The use of Na₂S is often preferred in industrial settings over more expensive and unstable reagents like SnCl₂. google.com

Table 2: Example Synthetic Route for 3-Bromo-4-methoxyaniline

Step Starting Material Reagent(s) Product Yield Reference
1. Bromination p-Fluoronitrobenzene N-Bromosuccinimide, Acetic Acid 3-Bromo-4-fluoronitrobenzene High google.comgoogle.com
2. Etherification 3-Bromo-4-fluoronitrobenzene Sodium Methoxide 3-Bromo-4-methoxynitrobenzene High google.com
3. Reduction 3-Bromo-4-methoxynitrobenzene Na₂S 3-Bromo-4-methoxyaniline ~72% google.com

Advanced Synthetic Strategies and Catalytic Approaches

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of reactions. These strategies are applicable to the synthesis of this compound.

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. nih.gov For amide synthesis, this often involves replacing traditional coupling agents like carbodiimides, which generate significant waste, with catalytic alternatives. ucl.ac.uk

Several green strategies are relevant:

Catalytic Condensation: The use of catalysts like boric acid allows for the direct condensation of a carboxylic acid and an amine (or urea), often under solvent-free conditions. semanticscholar.orgacs.org This method is simple, efficient, and avoids hazardous reagents. semanticscholar.org

Enzymatic Catalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can effectively catalyze amidation reactions in anhydrous organic media. nih.gov These biocatalysts offer high selectivity and operate under mild conditions, representing a highly sustainable approach. nih.gov

Electrosynthesis: Electrochemical methods are emerging as a green alternative for amide bond formation. rsc.org Electrosynthesis can reduce the reliance on chemical reagents by using electricity to drive the reaction. rsc.org

Greener Solvents: Replacing hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with more benign alternatives is a key principle of green chemistry. ucl.ac.uk

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). asynt.comresearchgate.net These benefits include enhanced safety, better process control, faster reaction times, and easier scalability. asynt.com

In a flow chemistry setup, reactants are pumped through a series of tubes or channels, often passing through heated zones or columns containing immobilized catalysts or reagents. unimi.itacs.org This allows for precise control over parameters like temperature, pressure, and reaction time, leading to cleaner products and higher yields. asynt.com The synthesis of this compound could be adapted to a two-step continuous-flow process: the synthesis of the 3-bromo-4-methoxyaniline precursor, followed by its acylation in a subsequent flow reactor. While integrating multiple steps can be challenging, a sequential flow process with purification between steps is a viable and advantageous strategy for producing such compounds. acs.org

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound requires precise control over the placement of functional groups (regioselectivity) and, for chiral analogues, their spatial arrangement (stereoselectivity).

Regioselectivity in the synthesis of substituted anilines is a well-studied area. The directing effect of the amino group (or a protected form) in electrophilic aromatic substitution is paramount. For instance, radical arylation of anilines has been shown to be highly regioselective due to the strong directing effect of the free amino group. Similarly, palladium-catalyzed C-H olefination of aniline derivatives can achieve high para-selectivity with the use of specific S,O-ligands, providing a direct route to functionalized aniline analogues. acs.org The synthesis of substituted pyrazoles from arylhydrazines—structurally related to anilines—also demonstrates that the choice of solvent can dramatically influence regioselectivity. organic-chemistry.org

Stereoselective synthesis would be relevant for creating analogues with chiral centers. While there is limited specific information on the stereoselective synthesis of this compound analogues, general principles can be applied. For example, the synthesis of aniline-derived diols from diepoxides shows that reaction conditions can be tuned to favor one regioisomer over another, a key aspect of controlling the final structure. acs.orgacs.org The development of chiral catalysts for reactions like C-H borylation can introduce chirality and provide access to enantiomerically enriched aniline precursors. nih.gov Furthermore, Suzuki cross-coupling reactions using precursors like N-(2,5-dibromophenyl)acetamide can be used to synthesize a variety of tri-aryl acetamide (B32628) analogues, demonstrating a pathway to structurally diverse derivatives. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies for N 3 Bromo 4 Methoxyphenyl Acetamide

Functionalization of the Acetamide (B32628) Moiety

The acetamide group provides another site for chemical modification, allowing for the expansion of the compound's chemical space.

The nitrogen atom of the acetamide group is generally less nucleophilic than that of an amine due to the resonance delocalization of its lone pair with the adjacent carbonyl group. However, under appropriate conditions, N-alkylation and N-acylation are feasible. N-acylation of related sulfonamides has been achieved using acyl halides in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂). mdpi.com A similar strategy could potentially be explored for the N-acylation of N-(3-Bromo-4-methoxyphenyl)acetamide to introduce a second acyl group, forming an imide derivative. N-alkylation would likely require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide.

The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778), 3-Bromo-4-methoxyaniline (B105698) . guidechem.com This primary amine is a versatile synthetic intermediate. The amino group can undergo a wide array of transformations, including:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a valuable intermediate for Sandmeyer reactions (introducing -CN, -Cl, -Br), Schiemann reactions (introducing -F), or coupling with activated aromatic compounds to form azo dyes.

Acylation: Reaction with various acylating agents (acid chlorides, anhydrides) to form different amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Buchwald-Hartwig Amination: The resulting aniline can itself be used as a nucleophile in palladium-catalyzed C-N bond-forming reactions with other aryl halides.

Comprehensive Reactivity Profiling and Mechanistic Elucidation of Reactions

The reactivity of this compound is a composite of the functionalities it contains. The key to its synthetic utility lies in the chemoselective transformation of one site while preserving the others.

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and proceeds through a catalytic cycle. youtube.com For the Suzuki-Miyaura reaction , the cycle involves: (i) oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species, (ii) transmetalation of the organic group from the boron atom to the palladium center, and (iii) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

The Sonogashira reaction follows a similar palladium cycle, but with a coupled copper cycle. libretexts.org The copper acetylide, formed from the terminal alkyne and the Cu(I) salt, undergoes transmetalation with the Pd(II)-aryl complex. libretexts.org

The Heck reaction mechanism also begins with the oxidative addition of the aryl bromide to Pd(0). libretexts.org This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. libretexts.org The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species. libretexts.org This species is then converted back to the active Pd(0) catalyst by a base. libretexts.org

For electrophilic aromatic substitution , the reaction proceeds via the formation of a cationic intermediate known as a σ-complex or arenium ion. libretexts.org The stability of this intermediate determines the reaction's regioselectivity. For this compound, the combined electron-donating effects of the methoxy (B1213986) and acetamido groups strongly favor electrophilic attack at the C5 position, which allows for resonance stabilization of the positive charge by both activating groups.

N 3 Bromo 4 Methoxyphenyl Acetamide As a Versatile Building Block in Complex Molecule Synthesis

Application in the Construction of Heterocyclic Systems

The structure of N-(3-bromo-4-methoxyphenyl)acetamide makes it an ideal starting material for the synthesis of several important classes of heterocyclic compounds. The acetamide (B32628) group can function as a protected amine, which can be deprotected to reveal a reactive aniline (B41778). The bromine atom provides a handle for cross-coupling reactions, while the methoxy (B1213986) group can influence the reactivity of the aromatic ring and can also be cleaved to a phenol (B47542) if required.

The synthesis of indole (B1671886) and benzofuran (B130515) rings often relies on appropriately substituted anilines and phenols, respectively. This compound can be strategically employed as a precursor to the key intermediates required for these syntheses.

The preparation of substituted indoles can be achieved through methods like the Fischer indole synthesis, which utilizes arylhydrazines. The initial step would involve the hydrolysis of the acetamide group in this compound to yield 3-bromo-4-methoxyaniline (B105698). This aniline can then be converted to the corresponding hydrazine (B178648) derivative. The resulting 3-bromo-4-methoxyphenylhydrazine (B8568537) can be reacted with a suitable ketone or aldehyde to initiate the Fischer indole synthesis, leading to the formation of a bromo- and methoxy-substituted indole ring. This multi-step process highlights the utility of the acetamide group as a stable protecting group for the amine functionality during other synthetic transformations. Current time information in Pasuruan, ID.

For the synthesis of benzofuran derivatives, phenols are common starting materials. organixinc.com While the methoxy group in this compound is relatively stable, it can be cleaved under specific conditions (e.g., using strong acids like hydrobromic acid or Lewis acids like boron tribromide) to yield the corresponding phenol, 2-bromo-4-acetamidophenol. This intermediate can then undergo reactions such as O-alkylation with a propargyl group followed by thermal rearrangement, or palladium-catalyzed coupling with alkynes, to construct the furan (B31954) ring fused to the benzene (B151609) core.

A general representation of these potential synthetic pathways is outlined below:

Starting MaterialTarget HeterocycleKey Intermediate(s)Potential Synthetic Route
This compoundSubstituted Indole3-Bromo-4-methoxyaniline, 3-Bromo-4-methoxyphenylhydrazine1. Hydrolysis of acetamide. 2. Diazotization and reduction to hydrazine. 3. Fischer indole synthesis with a ketone/aldehyde.
This compoundSubstituted Benzofuran2-Bromo-4-acetamidophenol1. Cleavage of methoxy ether. 2. Cyclization reaction (e.g., via Sonogashira coupling and subsequent cyclization). organixinc.com

Quinoxaline and quinoline (B57606) cores are prevalent in pharmaceuticals and functional materials. The synthesis of these nitrogen-containing heterocycles often begins with substituted anilines.

Quinoxaline synthesis typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. unina.itresearchgate.net this compound can serve as a precursor to the required ortho-phenylenediamine. This involves a nitration step, where the directing effects of the acetamido and methoxy groups would favor the introduction of a nitro group ortho to the acetamido group. Subsequent reduction of the nitro group and hydrolysis of the acetamide would yield 3-bromo-4-methoxy-1,2-phenylenediamine. This diamine can then be condensed with various 1,2-dicarbonyl compounds to afford a range of 6-bromo-7-methoxy-substituted quinoxalines. The acetamide group plays a crucial role in this sequence, protecting the amine and directing the regiochemistry of the nitration. unina.it

The synthesis of quinolines can be achieved through classic methods such as the Skraup, Doebner-von Miller, or Combes syntheses, all of which utilize anilines as key starting materials. researchgate.net Hydrolysis of this compound provides 3-bromo-4-methoxyaniline, a direct precursor for these reactions. For instance, in the Skraup synthesis, reacting this aniline with glycerol, sulfuric acid, and an oxidizing agent would lead to the formation of 7-bromo-6-methoxyquinoline.

Target ScaffoldSynthetic MethodKey Precursor from this compoundGeneral Reaction
QuinoxalineCondensation3-Bromo-4-methoxy-1,2-phenylenediamineReaction with a 1,2-dicarbonyl compound.
QuinolineSkraup Synthesis3-Bromo-4-methoxyanilineReaction with glycerol, acid, and an oxidizing agent. researchgate.net
QuinolineCombes Synthesis3-Bromo-4-methoxyanilineReaction with a β-diketone followed by acid-catalyzed cyclization. researchgate.net

Utilization in the Chemical Synthesis of Natural Product Analogs

Natural products provide the inspiration for many new therapeutic agents. The synthesis of analogs of these complex molecules is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The 3-bromo-4-methoxyphenyl substructure is found in various bioactive compounds, and this compound represents a convenient starting material for accessing analogs containing this motif.

Strategies such as diverted total synthesis allow for the modification of intermediates within a synthetic pathway to generate a library of related compounds. this compound can be elaborated into a key fragment that is then incorporated into a larger structure. The bromine atom is particularly useful, as it can be readily converted into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) to attach more complex side chains, thereby generating analogs that are not easily accessible from the natural source. For example, bromo-substituted pyrimidine (B1678525) analogs have been synthesized and shown to act as potent tyrosine kinase inhibitors. This demonstrates the value of the bromo-aromatic scaffold in creating new bioactive molecules.

Precursor for the Development of Advanced Organic Materials

The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often relies on the synthesis of extended π-conjugated systems. Aryl bromides are fundamental building blocks in this field, serving as key precursors for palladium-catalyzed cross-coupling reactions that are used to construct these large, conjugated molecules.

This compound possesses the necessary functionality to be considered a potential precursor for such materials. The bromine atom allows for the coupling of this aromatic ring to other aromatic units, extending the π-conjugation. The methoxy and acetamido groups can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) and physical properties (e.g., solubility and morphology) of the resulting polymers or oligomers. While specific applications of this compound in materials science are not widely reported, the general utility of substituted bromoacetanilides in this field is recognized. The ability to modify the acetamide and methoxy groups further adds to its potential as a versatile building block for creating novel functional organic materials.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For N-(3-bromo-4-methoxyphenyl)acetamide (C₉H₁₀BrNO₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS, which typically generates quasi-molecular ions such as the protonated molecule [M+H]⁺ or adducts like the sodiated molecule [M+Na]⁺. For the related compound N-(3-bromo-4-hydroxyphenyl)acetamide, the [M+H]⁺ ion has a calculated value of 229.9811 and has been observed experimentally at m/z 229.9810. rsc.org

Under electron ionization (EI), a harder technique, the molecule undergoes fragmentation, providing valuable structural information. The presence of bromine is readily identified by a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). A plausible fragmentation pathway for this compound would involve:

α-cleavage: The primary fragmentation is often the cleavage of the N-C(O) bond, leading to the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺).

Formation of the Aniline (B41778) Cation: The remaining part of the molecule would form the 3-bromo-4-methoxyaniline (B105698) radical cation [M - 42]⁺˙.

Subsequent Fragmentations: This aniline fragment could further lose a methyl radical (•CH₃) to form a bromophenol-type ion, or lose a carbon monoxide (CO) molecule.

Table 1: Predicted HRMS Data for this compound

Ion FormulaIon TypeCalculated m/z (for ⁷⁹Br)Description
C₉H₁₀⁷⁹BrNO₂[M]⁺˙242.9949Molecular Ion
C₉H₁₁⁷⁹BrNO₂[M+H]⁺243.9927Protonated Molecule
C₉H₁₀⁷⁹BrNO₂Na[M+Na]⁺265.9846Sodiated Adduct
C₂H₃O[CH₃CO]⁺43.0184Acylium Ion Fragment
C₇H₇⁷⁹BrNO[M - C₂H₃O]⁺˙200.97633-bromo-4-methoxyaniline radical cation

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

While direct experimental data for the title compound is not widely published, a detailed prediction can be made based on data from closely related analogs, such as N-(3-bromo-4-hydroxyphenyl)acetamide and 4-bromo-3-methoxyphenol. rsc.orgbeilstein-journals.org

¹H NMR: The ¹H NMR spectrum is expected to show five distinct signals. The acetamido group would present a sharp singlet for the methyl (CH₃) protons around δ 2.1 ppm and a broader singlet for the amide (NH) proton, typically above δ 8.0 ppm. The methoxy (B1213986) (OCH₃) group would appear as a singlet around δ 3.9 ppm. The aromatic region would display an ABC spin system for the three protons:

H-2: A doublet adjacent to the bromine atom, showing only a small meta-coupling (J ≈ 2.5 Hz).

H-5: A doublet of doublets, showing both ortho- (J ≈ 8.7 Hz) and meta-coupling (J ≈ 2.5 Hz).

H-6: A doublet coupled to H-5, showing only ortho-coupling (J ≈ 8.7 Hz).

¹³C NMR: The ¹³C NMR spectrum is predicted to show all nine carbon signals. The acetyl group carbons would appear at ~24 ppm (CH₃) and ~168 ppm (C=O). The methoxy carbon is expected around 56-57 ppm. The six aromatic carbons would have distinct chemical shifts influenced by the bromo, methoxy, and acetamido substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
AssignmentPredicted δ (ppm)Multiplicity & J (Hz)AssignmentPredicted δ (ppm)
NH~8.1s (broad)C=O~168.5
H-2~7.6d, J ≈ 2.5C-4~151.0
H-5~7.2dd, J ≈ 8.7, 2.5C-1~132.0
H-6~6.9d, J ≈ 8.7C-5~123.0
OCH₃~3.9sC-2~115.0
COCH₃~2.1sC-6~112.0
C-3~111.5
OCH₃~56.5
COCH₃~24.5

Two-Dimensional (2D) NMR Methodologies (COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-2/C-2, H-5/C-5, H-6/C-6, the acetyl CH₃ protons and their carbon, and the methoxy CH₃ protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular fragments. Key expected correlations include:

The NH proton to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The acetyl CH₃ protons to the C=O carbon.

The methoxy protons (OCH₃) to the aromatic carbon C-4.

The aromatic proton H-2 to carbons C-4 and C-6, confirming its position between the bromo and acetamido groups.

The aromatic proton H-5 to carbons C-1 and C-3.

Single-Crystal X-Ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra are sensitive to bond strength, molecular environment, and conformation. The expected vibrational modes for this compound are based on data from analogous acetanilides. rsc.orgnist.govechemi.com

Key expected absorption bands include:

N-H Stretch: A sharp band around 3300-3250 cm⁻¹ (Amide A), characteristic of a secondary amide involved in hydrogen bonding.

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ from the methyl groups.

Amide I Band: A very strong and prominent band around 1670 cm⁻¹, primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.

Amide II Band: A strong band near 1540 cm⁻¹, arising from a combination of N-H bending and C-N stretching.

Aromatic C=C Stretches: Several bands of variable intensity in the 1600-1400 cm⁻¹ region.

C-O-C Stretches: Strong, characteristic bands for the aryl-alkyl ether linkage, typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1025 cm⁻¹.

C-Br Stretch: A band in the low-frequency region of the IR spectrum, typically between 650 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3250N-H Stretch (Amide A)Amide
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₃)
~1670C=O Stretch (Amide I)Amide
~1540N-H Bend + C-N Stretch (Amide II)Amide
1600 - 1450C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether
~1025Symmetric C-O-C StretchAryl-Alkyl Ether
650 - 500C-Br StretchBromoalkane

Computational and Theoretical Investigations of N 3 Bromo 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-(3-Bromo-4-methoxyphenyl)acetamide. These theoretical approaches provide a molecular-level understanding of its properties.

Density Functional Theory (DFT) Studies on Energetics and Conformations

While specific peer-reviewed Density Functional Theory (DFT) studies exclusively detailing the energetics and conformations of this compound are not abundant in publicly accessible literature, the computational analysis of structurally related acetanilides and brominated aromatic compounds provides a strong basis for understanding its behavior. DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometries and determining the relative energies of different conformers.

Table 1: Representative DFT-Calculated Energetic Data for a Structurally Similar Acetanilide (B955) Derivative

ConformerMethod/Basis SetRelative Energy (kJ/mol)Dipole Moment (Debye)
Gauche (anti; syn)B3LYP/6-311++G(d,p)0.002.5
Cis (anti; syn)B3LYP/6-311++G(d,p)5.204.8

Note: Data is illustrative and based on studies of related N,N-diethyl-2[(4'-substituted)phenylthio]acetamides. Direct computational data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution and allows for the identification of electron-rich and electron-poor regions.

In the case of this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the carbonyl oxygen of the acetamido group and the oxygen of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. The nitrogen atom of the amide group would also exhibit negative potential. Conversely, positive potential (blue regions) would be concentrated around the amide hydrogen, making it a potential hydrogen bond donor site. The aromatic ring would display a complex potential landscape influenced by the competing electron-donating effects of the methoxy and acetamido groups and the electron-withdrawing and steric effects of the bromine atom. researchgate.net This distribution of electrostatic potential is crucial for understanding how the molecule interacts with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, providing insights into its flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution or in the solid state). While specific MD simulation studies on this compound are not readily found, the principles can be extrapolated from studies on similar molecules. nih.gov

An MD simulation would likely reveal the dynamics of the rotation around the key single bonds, showing transitions between different low-energy conformations. In a condensed phase, these simulations would highlight the formation and breaking of intermolecular hydrogen bonds, particularly involving the N-H and C=O groups of the amide functionality. The bromine and methoxy substituents would also influence the packing and non-covalent interactions within a simulated crystal lattice or in solution.

Prediction of Structure-Reactivity Relationships

The computational data derived from DFT and other methods allows for the prediction of structure-reactivity relationships. For this compound, the presence of the activating methoxy and acetamido groups, ortho and para to each other, alongside the deactivating but ortho-para directing bromine atom, creates a nuanced reactivity profile for electrophilic aromatic substitution.

Quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be calculated to assess the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO densities can further pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related acetanilide structures, the HOMO is often localized on the phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the ring. researchgate.net

In Silico Modeling for Reaction Pathway Elucidation and Mechanistic Understanding

In silico modeling can be employed to elucidate potential reaction pathways and understand the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a given reaction can be constructed.

For example, the mechanism of electrophilic bromination or nitration on the aromatic ring could be modeled. Such studies would identify the most favorable position for substitution by comparing the activation energies for attack at the different available sites on the phenyl ring. The calculations would likely confirm that the positions ortho and para to the activating groups are favored, with the steric bulk of the existing substituents playing a significant role in the regioselectivity. While no specific in silico reaction pathway studies for this compound were identified, the methodology has been successfully applied to a wide range of organic reactions.

Research on Biological Activity and Mechanistic Interactions of N 3 Bromo 4 Methoxyphenyl Acetamide and Its Derivatives in Vitro Focus

Investigation of Molecular Target Interactions via In Vitro Assays

The interaction of N-(3-Bromo-4-methoxyphenyl)acetamide and its derivatives with various molecular targets has been explored through a range of in vitro assays, primarily focusing on enzyme inhibition and receptor binding studies. These investigations are crucial for identifying the specific proteins and pathways through which these compounds exert their biological effects.

Research into the enzyme inhibitory potential of compounds structurally related to this compound has revealed significant activity against several enzyme families, particularly kinases and proteases.

Kinase Inhibition:

Derivatives of this compound have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often implicated in diseases such as cancer.

One area of focus has been the inhibition of Cyclin-Dependent Kinase 9 (CDK9) . A study on quinazolinone derivatives revealed that the presence of a (3-bromophenyl) moiety at the 2-position of the quinazolin-4-one scaffold significantly improved CDK9 inhibitory activity. mdpi.com For instance, a derivative featuring this substitution pattern demonstrated an IC50 value of 0.142 μM against CDK9. mdpi.com This suggests that the 3-bromophenyl group is a key pharmacophore for potent CDK9 inhibition within this chemical series.

Another important target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivative, PD 158780, was identified as a highly potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.08 nM. nih.gov This compound acts as a competitive inhibitor at the ATP binding site of the enzyme. nih.gov Further structure-activity relationship (SAR) studies on related 4-(3-bromophenyl)amino quinazolines showed that substitutions at the 6- and 7-positions of the quinazoline (B50416) ring with electron-donating groups like methoxy (B1213986) (OMe) enhanced inhibitory activity. researchgate.net The 6,7-dimethoxy derivative with a 4-(3-bromophenyl)amino group exhibited an exceptionally low IC50 of 0.029 nM, making it one of the most potent EGFR tyrosine kinase inhibitors reported. researchgate.net

The table below summarizes the kinase inhibitory activities of some bromophenyl-containing compounds.

Compound ClassTarget KinaseKey Structural FeatureIC50 (nM)Reference
Quinazolin-4-one derivativeCDK92-(3-bromophenyl)142 mdpi.com
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR4-[(3-bromophenyl)amino]0.08 nih.gov
4-(3-bromophenyl)amino quinazolineEGFR4-(3-bromophenyl)amino, 6,7-dimethoxy0.029 researchgate.net

Protease Inhibition:

The acetamide (B32628) scaffold is also present in molecules designed to inhibit proteases. Cysteine-N-arylacetamide derivatives have been synthesized and evaluated as inhibitors of Helicobacter pylori urease, a key enzyme in the pathogenesis of gastritis and peptic ulcers. nih.gov These hybrid derivatives exhibited potent inhibitory activity, with IC50 values in the low micromolar to nanomolar range. For example, one of the most potent compounds in the series had an IC50 of 0.35 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.1 μM). nih.gov Kinetic studies revealed a competitive mode of inhibition. nih.gov

Aspartyl proteases, such as the one essential for HIV replication, are another class of enzymes targeted by inhibitors. The design of these inhibitors often mimics the transition state of the enzyme-catalyzed reaction. youtube.com While specific data for this compound is not available, the general principles of protease inhibition often involve interactions with key catalytic residues in the enzyme's active site. nih.govyoutube.com

Other Enzyme Inhibition:

Derivatives of N-(phenyl)acetamide have also been investigated for their inhibitory effects on other enzymes. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have shown inhibitory activity against human alkaline phosphatase. mdpi.com Additionally, a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, was found to be a potent inhibitor of α-glucosidase and α-amylase, with IC50 values of 18.82 µM and 5.17 µM, respectively. nih.gov

While specific receptor binding data for this compound is limited, studies on related structures provide insights into their potential to interact with various receptors. For instance, the aminotetralin scaffold, which shares some structural similarities with substituted phenylacetamides, has been explored for its interaction with opioid receptors. Molecular modeling has been used to identify new scaffolds for opioid receptor antagonists, with certain aminotetralin derivatives showing potency at mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). nih.gov The introduction of a methoxy group was found to increase potency at both MOR and KOR, highlighting the importance of this substituent in receptor binding. nih.gov

Cell-Based Mechanistic Pathway Elucidation (Non-Clinical Research)

Understanding the effects of this compound and its derivatives at the cellular level is crucial for elucidating their mechanisms of action. This involves studying their uptake by cells, their localization within subcellular compartments, and their ability to modulate intracellular signaling pathways.

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. Studies on the cellular uptake of related compounds can provide valuable information. For example, research on PEGylated niosomes for delivering thymopentin (B1683142) has shown that cellular uptake can be an active, energy-dependent process that is influenced by the formulation. nih.gov The uptake of some small molecules can occur through mechanisms like adsorptive-mediated endocytosis. nih.gov

Compounds containing the bromophenyl and methoxyphenyl moieties have been shown to modulate various intracellular signaling pathways, which are often dysregulated in diseases like cancer.

As previously mentioned, derivatives of 4-(3-bromophenyl)amino quinazoline are potent inhibitors of the EGFR tyrosine kinase. researchgate.net Inhibition of EGFR blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK pathway, which is critical for cell proliferation and survival.

Furthermore, the inhibition of CDK9 by quinazolinone derivatives containing a (3-bromophenyl) group directly impacts transcriptional elongation. mdpi.com CDK9 is a component of the positive transcription elongation factor b (P-TEFb), and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. mdpi.com

Systematic Structure-Activity Relationship (SAR) Investigations for Target Engagement

Systematic SAR studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives related to this compound, several SAR studies have provided valuable insights.

In the context of EGFR kinase inhibition , a clear SAR was established for 4-anilinoquinazolines. researchgate.net Substitution at the 3-position of the phenyl ring with small, lipophilic, electron-withdrawing groups, such as a bromo group, was found to enhance potency. researchgate.net Furthermore, the addition of electron-donating groups like methoxy at the 6- and 7-positions of the quinazoline ring also increased activity. researchgate.net

For CDK9 inhibitors based on a quinazolinone scaffold, the presence of a (3-bromophenyl) moiety at the 2-position was a key determinant of high potency. mdpi.com

In the development of p38α MAP kinase inhibitors , SAR studies of a urea-based scaffold revealed the critical role of a tert-butyl group for binding to a lipophilic pocket in the kinase. nih.gov While not directly this compound, this highlights how specific substitutions are optimized for target engagement.

The table below summarizes key SAR findings for related compound classes.

Compound ClassTargetKey SAR FindingsReference
4-AnilinoquinazolinesEGFR Kinase- 3-Bromo substitution on the aniline (B41778) ring enhances potency.- 6,7-Dimethoxy substitution on the quinazoline ring increases activity. researchgate.net
Quinazolin-4-onesCDK9- 2-(3-bromophenyl) substitution is crucial for high potency. mdpi.com
Cysteine-N-arylacetamidesUrease- Hybridization of cysteine and N-arylacetamide pharmacophores leads to potent inhibitors. nih.gov
2-(4-Fluorophenyl)-N-phenylacetamidesAnticancer (PC3 cells)- Nitro-substituted derivatives are more cytotoxic than methoxy-substituted ones. nih.gov

Development of Chemical Probes and Tools for Advanced Biological Research

The utility of a chemical compound in modern biological research is greatly enhanced when it can be adapted into a chemical probe. These specialized tools are designed to selectively interact with biological targets, enabling researchers to study their functions, localization, and interactions within complex biological systems in vitro. While this compound itself is not extensively documented as a chemical probe, its structural framework and the broader class of substituted acetamides present significant potential for the development of such tools. The design of chemical probes typically involves modifying a core bioactive scaffold to incorporate a reporter group (like a fluorescent dye), an affinity tag (such as biotin), or a reactive group (for covalent labeling or photoaffinity labeling) without compromising the compound's inherent biological activity.

The development of derivatives from scaffolds similar to this compound for biological investigation provides a roadmap for creating chemical probes. For instance, research into substituted acetamide derivatives as inhibitors of enzymes like butyrylcholinesterase (BChE) has demonstrated that modifications to the phenyl ring and acetamide group can be made to modulate biological activity. nih.gov In one such study, various substituted anilines were used to generate a library of acetamide derivatives that were then screened for their inhibitory effects. nih.gov This approach could be adapted to append a linker to the this compound scaffold, which could then be attached to a reporter molecule. The bromine atom on the phenyl ring also offers a potential site for chemical modification, such as through cross-coupling reactions, to introduce functionalities suitable for probe development. mdpi.com

Furthermore, the synthesis of more complex heterocyclic structures, such as 1,2,4-triazoles, using 3-Bromo-4-methoxybenzoyl hydrazine (B178648) as a starting material, highlights the chemical versatility of this scaffold. researchgate.net This synthetic accessibility is a crucial prerequisite for the development of sophisticated chemical probes. By leveraging these known synthetic routes, researchers could design and create a variety of tools based on the this compound core. For example, a fluorescent probe could be synthesized to visualize the subcellular localization of a target protein, or a biotinylated derivative could be used to isolate and identify binding partners through affinity purification-mass spectrometry.

The table below outlines potential chemical probe designs based on the this compound scaffold and the types of biological questions they could help answer.

Probe Type Potential Modification Reporter/Tag Research Application Example Biological Question
Fluorescent Probe Attachment of a fluorophore via a linker to the aniline nitrogen or through modification of the bromo-methoxyphenyl ring.Fluorescein, Rhodamine, or other organic dyes.Real-time imaging of target engagement and localization in fixed or live cells.Where does the target protein of this compound reside within the cell?
Affinity-Based Probe Incorporation of a biotin (B1667282) tag, often at a position on the molecule that is not critical for biological activity.BiotinIdentification of protein targets through pull-down assays followed by mass spectrometry.What proteins does this compound and its derivatives bind to in a cell lysate?
Photoaffinity Labeling Probe Introduction of a photoreactive group, such as a diazirine or benzophenone.Diazirine, BenzophenoneCovalent cross-linking to the biological target upon UV irradiation for unambiguous target identification.Which protein is the direct functional target of this compound's biological effects?

While dedicated chemical probes based on this compound are yet to be prominent in the literature, the foundational chemistry and the biological activity of related compounds suggest that this is a promising area for future research. The development of such tools would be invaluable for elucidating the precise mechanisms of action of this class of compounds and for exploring new therapeutic targets.

Q & A

Basic: What are the established synthetic routes for N-(3-Bromo-4-methoxyphenyl)acetamide, and how are intermediates characterized?

Answer:
A common synthetic approach involves amide bond formation between 3-bromo-4-methoxyaniline and acetylating agents (e.g., acetyl chloride or acetic anhydride). Post-synthesis, intermediates and products are characterized using:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., methoxy and bromine positions) and acetamide linkage .
  • Infrared (IR) Spectroscopy : To verify the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., m/z 244 for [M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to safety data sheets (SDS) for guidance:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound polymorphs?

Answer:
Polymorph differences (e.g., orthorhombic vs. monoclinic systems) may arise from crystallization conditions (solvent, temperature). To resolve discrepancies:

  • Single-Crystal X-ray Diffraction (SCXRD) : Compare lattice parameters (e.g., a = 4.78 Å, b = 18.77 Å, c = 19.38 Å for orthorhombic structures) and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : Identify thermal events (melting points, phase transitions) unique to each polymorph .
  • Powder X-ray Diffraction (PXRD) : Match experimental patterns with simulated data from SCXRD to validate phase purity .

Advanced: What experimental strategies minimize by-products during this compound synthesis?

Answer:
By-product formation (e.g., unreacted aniline or over-acetylated species) can be mitigated via:

  • Reagent Stoichiometry : Use a 1.1:1 molar ratio of acetylating agent to aniline to avoid excess reagent .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track reaction progression .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound .

Basic: Which spectroscopic techniques are most reliable for confirming the regiochemistry of bromine and methoxy substituents?

Answer:

  • ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (split patterns indicate substitution at C3 and C4) .
  • ¹³C NMR : Distinct signals for methoxy carbons (~δ 56 ppm) and bromine-adjacent carbons (deshielded to ~δ 120–130 ppm) .
  • Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton and carbon shifts to confirm substituent positions .

Advanced: How can computational methods guide the optimization of this compound derivatives for biological studies?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes for complex analogs (e.g., acrylamide derivatives) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromine substituent .
  • Temperature : Long-term storage at –20°C in desiccators reduces hydrolysis risk .
  • Purity Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Advanced: How do hydrogen-bonding interactions in this compound crystals influence its physicochemical properties?

Answer:
SCXRD data reveals N–H···O=C intermolecular hydrogen bonds (2.8–3.0 Å), forming infinite chains. These interactions:

  • Enhance thermal stability (melting point >150°C) .
  • Reduce solubility in non-polar solvents (e.g., hexane) .
  • Influence crystal packing density (1.635 Mg m⁻³) .

Basic: What analytical methods are used to assess the purity of this compound batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
  • Elemental Analysis : Validate C, H, N, Br content against theoretical values (e.g., C: 43.84%, H: 3.68%, Br: 34.81%) .

Advanced: How can researchers leverage this compound as a building block for heterocyclic compounds?

Answer:

  • Buchwald-Hartwig Amination : Replace bromine with amines to generate arylamine derivatives .
  • Suzuki Coupling : Cross-coupling with boronic acids for biaryl systems .
  • Cyclization Reactions : Form oxadiazoles or triazoles via Cu-catalyzed click chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.